molecular formula C14H21F3N4O B7188508 N-[3-(1-methylpyrazol-4-yl)propyl]-4-(trifluoromethyl)piperidine-1-carboxamide

N-[3-(1-methylpyrazol-4-yl)propyl]-4-(trifluoromethyl)piperidine-1-carboxamide

Cat. No.: B7188508
M. Wt: 318.34 g/mol
InChI Key: FVOMQZCGAOWDFC-UHFFFAOYSA-N
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Description

N-[3-(1-methylpyrazol-4-yl)propyl]-4-(trifluoromethyl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a piperidine ring, and a trifluoromethyl group, which contribute to its distinctive properties.

Properties

IUPAC Name

N-[3-(1-methylpyrazol-4-yl)propyl]-4-(trifluoromethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F3N4O/c1-20-10-11(9-19-20)3-2-6-18-13(22)21-7-4-12(5-8-21)14(15,16)17/h9-10,12H,2-8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOMQZCGAOWDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCCNC(=O)N2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-methylpyrazol-4-yl)propyl]-4-(trifluoromethyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones . The piperidine ring is often prepared via hydrogenation of pyridine derivatives . The final step involves coupling the pyrazole and piperidine intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-methylpyrazol-4-yl)propyl]-4-(trifluoromethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N-[3-(1-methylpyrazol-4-yl)propyl]-4-(trifluoromethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-methylpyrazol-4-yl)propyl]-4-(trifluoromethyl)piperidine-1-carboxamide is unique due to its specific combination of a pyrazole ring, a piperidine ring, and a trifluoromethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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